

Spectroscopic Data of 5-Isopropoxy-2-methyl-1H-indole: A Technical Guide

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Compound of Interest		
Compound Name:	5-isopropoxy-2-methyl-1H-indole	
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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental spectroscopic data (NMR, IR, MS) for **5-isopropoxy-2-methyl-1H-indole** (CAS: 1134334-84-1) is not readily available in publicly accessible scientific literature or databases as of the date of this publication. This guide has been compiled to provide a comprehensive framework for the spectroscopic characterization of this molecule. To this end, we present illustrative spectroscopic data from closely related and well-characterized analogs: 2-methyl-1H-indole and 5-methoxy-2-methyl-1H-indole. These examples will serve as a valuable reference for researchers anticipating the spectral characteristics of the title compound.

Introduction

5-Isopropoxy-2-methyl-1H-indole is a substituted indole derivative. The indole scaffold is a core structural motif in a vast array of biologically active compounds and pharmaceuticals. A thorough spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, providing unambiguous confirmation of a molecule's identity and purity. This document outlines the expected spectroscopic profile of **5-isopropoxy-2-methyl-1H-indole** and provides detailed, generalized experimental protocols for acquiring the necessary data.

Predicted Spectroscopic Data of 5-Isopropoxy-2-methyl-1H-indole



While specific data is unavailable, predictions for the key spectroscopic signatures can be made based on the structure:

- ¹H NMR: Expect signals corresponding to the isopropoxy group (a septet for the CH and a doublet for the two CH₃ groups), a singlet for the 2-methyl group, aromatic protons on the indole ring, and a broad singlet for the N-H proton. The aromatic protons' splitting pattern will be indicative of the 5-substitution.
- ¹³C NMR: Signals for the isopropoxy carbons, the 2-methyl carbon, and the eight carbons of the indole core are expected. The carbon bearing the isopropoxy group will be significantly shifted downfield.
- IR Spectroscopy: Look for characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching in the aromatic region, and C-O stretching from the isopropoxy group.
- Mass Spectrometry: The molecular ion peak (M^+) for $C_{12}H_{15}NO$ is expected at m/z = 189.26. Fragmentation patterns would likely involve the loss of the isopropoxy group or parts thereof.

Spectroscopic Data of Analog Compounds

To provide a tangible reference, the following tables summarize the spectroscopic data for 2-methyl-1H-indole and 5-methoxy-2-methyl-1H-indole.

2-Methyl-1H-indole

Parameter	Value	Reference
Molecular Formula	C ₉ H ₉ N	[1]
Molecular Weight	131.17 g/mol	[1]

Table 1: ¹H NMR Data of 2-Methyl-1H-indole (in CDCl₃)



Chemical Shift (δ)	Multiplicity	Assignment	Reference
7.73	br s	N-H	[2]
7.51	d	H-7	[2]
7.24	d	H-4	[2]
7.10	t	H-6	[2]
7.06	t	H-5	[2]
6.20	S	H-3	[2]
2.40	S	2-CH₃	[2]

Table 2: ¹³C NMR Data of 2-Methyl-1H-indole (in Dioxane)

Chemical Shift (δ) ppm	Assignment	Reference
135.5	C-7a	Spectrabase
135.2	C-2	Spectrabase
128.5	C-3a	Spectrabase
120.7	C-5	Spectrabase
119.8	C-6	Spectrabase
119.5	C-4	Spectrabase
110.1	C-7	Spectrabase
99.9	C-3	[3]
13.5	2-CH₃	Spectrabase

Table 3: IR and MS Data of 2-Methyl-1H-indole



Technique	Key Peaks/Values	Reference
IR (KBr pellet, cm ⁻¹)	3425 (N-H), 3050, 2900, 1600, 1450, 740	[3]
MS (EI, m/z)	131 (M+), 130, 103, 77	[4]

5-Methoxy-2-methyl-1H-indole

Parameter	Value	Reference
Molecular Formula	C10H11NO	[5]
Molecular Weight	161.20 g/mol	[5]

Table 4: ¹H NMR Data of 5-Methoxy-2-methyl-1H-indole

Chemical Shift (δ) ppm	Multiplicity	Assignment	Reference
~7.8 (broad)	br s	N-H	[6]
7.15	d	H-7	[6]
6.95	d	H-4	[6]
6.75	dd	H-6	[6]
6.10	S	H-3	[6]
3.80	S	5-OCH₃	[6]
2.35	S	2-CH₃	[6]

Table 5: ¹³C NMR Data of 5-Methoxy-2-methyl-1H-indole



Chemical Shift (δ) ppm	Assignment	Reference
153.8	C-5	[7]
136.2	C-2	[7]
131.5	C-7a	[7]
129.2	C-3a	[7]
111.5	C-6	[7]
110.5	C-7	[7]
101.8	C-4	[7]
99.8	C-3	[7]
55.9	5-OCH₃	[7]
13.6	2-CH₃	[7]

Table 6: IR and MS Data of 5-Methoxy-2-methyl-1H-indole

Technique	Key Peaks/Values	Reference
IR (cm ⁻¹)	Data not readily available in searches	
MS (m/z)	Data not readily available in searches	_

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as **5-isopropoxy-2-methyl-1H-indole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1.1. ¹H NMR Spectroscopy



- Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 or 500 MHz spectrometer.
- Data Acquisition:
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Set the appropriate spectral width, number of scans (typically 8-16 for ¹H), and relaxation delay.
 - Acquire the Free Induction Decay (FID).
- Data Processing:
 - Apply a Fourier transform to the FID.
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).
 - Integrate the signals to determine the relative proton ratios.

4.1.2. ¹³C NMR Spectroscopy

- Sample Preparation: A more concentrated sample is often required, typically 20-50 mg in 0.7 mL of deuterated solvent.
- Data Acquisition:
 - Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.



- A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C.[8]
- Data Processing:
 - Process the data similarly to ¹H NMR.
 - Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Thin Solid Film):
 - Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride.[9]
 - Place a drop of the resulting solution onto a salt plate (e.g., KBr, NaCl).[9]
 - Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[9]
- Data Acquisition:
 - Record a background spectrum of the clean, empty sample compartment.
 - Place the salt plate with the sample film in the spectrometer's sample holder.
 - Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The
 instrument software will automatically ratio the sample spectrum to the background
 spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
 For a volatile and thermally stable compound, a direct insertion probe with electron ionization
 (EI) is a common method.[10]
- Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule.[10]



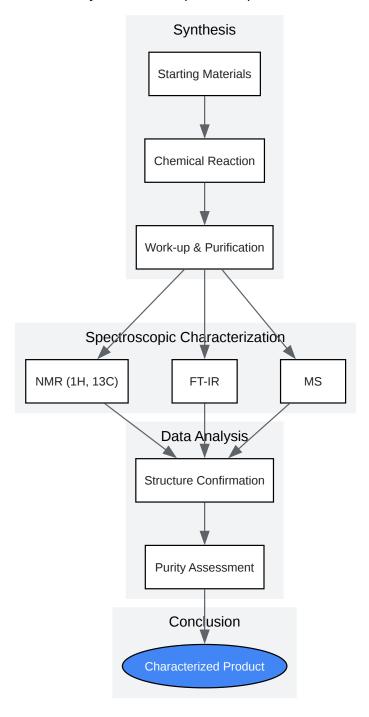
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel indole derivative like **5-isopropoxy-2-methyl-1H-indole**.



Workflow for Synthesis and Spectroscopic Characterization



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Caption: A flowchart illustrating the general workflow from synthesis to spectroscopic characterization and data analysis for a target molecule.

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